tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a tert-butyl carbamate group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes. The final step involves the coupling of these intermediates with tert-butyl carbamate under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
tert-Butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the complex ring structures.
tert-Butyl N-methylcarbamate: Another related compound with a methyl group instead of the piperidine and oxazole rings.
Uniqueness
The uniqueness of tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate lies in its complex structure, which provides a versatile platform for various chemical modifications and applications. Its combination of piperidine and oxazole rings, along with the tert-butyl carbamate group, makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H29N3O3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H29N3O3/c1-12(2)15-14(18-11-22-15)10-20-8-6-13(7-9-20)19-16(21)23-17(3,4)5/h11-13H,6-10H2,1-5H3,(H,19,21) |
InChI Key |
WTHIUZHSGMULKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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